2'-Bromo-4'-fluoroacetanilide
Overview
Description
2'-Bromo-4'-fluoroacetanilide is an organic compound with the molecular formula C8H7BrFNO. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group.
Mechanism of Action
Target of Action
This compound is an intermediate in the synthesis of many N-phenylamides and is also an important impurity in the synthesis of pesticides .
Pharmacokinetics
The pharmacokinetics of 2’-Bromo-4’-fluoroacetanilide have been studied in male SD rats . The compound was found to be rapidly absorbed after intragastric administration, with a peak plasma concentration reached within 0.2 to 0.5 hours . The bioavailability varied between 34.1% and 83.3% . The compound was found to be distributed widely in tissues, with the highest concentrations in the small intestine, stomach, and adipose tissue . It was also found to cross the blood-brain and testicular barriers . The compound was largely eliminated from most tissues within 24 hours, suggesting no significant accumulation .
Action Environment
The action of 2’-Bromo-4’-fluoroacetanilide may be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that it may be more readily absorbed and distributed in lipid-rich environments Additionally, its stability under various conditions (eg, temperature, pH) may affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to be soluble in methanol
Dosage Effects in Animal Models
A study on the toxicokinetics of 2’-Bromo-4’-fluoroacetanilide in male SD rats showed that the drug was rapidly absorbed after intragastric administration . The peak plasma drug concentration was observed at different times after administration at doses of 200, 500, and 1000 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
2'-Bromo-4'-fluoroacetanilide is typically synthesized through a series of chemical reactions involving bromination and fluorination. One common method involves the bromination of 4-fluoroaniline followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of bromine or bromine-containing reagents and acetic anhydride or acetyl chloride as the acetylating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2'-Bromo-4'-fluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2'-Bromo-4'-fluoroacetanilide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-fluorophenyl)acetamide
- N-(2-bromo-4-chlorophenyl)acetamide
- N-(2-bromo-4-iodophenyl)acetamide
Uniqueness
2'-Bromo-4'-fluoroacetanilide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it often exhibits enhanced reactivity and selectivity in chemical reactions and biological assays .
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSBNOXENOHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350819 | |
Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-22-9 | |
Record name | N-(2-Bromo-4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Bromo-4'-fluoroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational methods were employed to study 2-Bromo-4-fluoroacetanilide, and what insights did they offer?
A1: The research paper "Quantum mechanical computation, spectroscopic exploration and molecular docking analysis of 2-Bromo-4-fluoroacetanilide" [] utilizes computational chemistry approaches to investigate the properties of this compound. While the abstract doesn't provide specific details about the methods used, the title suggests the application of:
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